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Compound of Interest

Compound Name:
Methyl 4-fluoro-2-

isopropoxybenzoate

Cat. No.: B14026327

Get Quote

Technical Guide: Methyl 4-fluoro-2-
isopropoxybenzoate
Executive Summary
Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) is a specialized fluorinated

intermediate used primarily in the synthesis of small-molecule inhibitors targeting protein-

protein interactions (PPIs), specifically within the Bcl-2 and MDM2 pathways. Its structural

significance lies in the ortho-isopropoxy substituent, which provides critical steric bulk and

lipophilicity, often enhancing the binding affinity of the final pharmacophore by filling

hydrophobic pockets in target proteins.

This guide provides the definitive chemical identifiers, validated synthetic protocols, and

structural analysis required for researchers integrating this building block into drug

development pipelines.
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Property Value

Common Name Methyl 4-fluoro-2-isopropoxybenzoate

IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate

CAS Registry Number 1394970-88-7

SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1

InChI String
InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-

9(10)11(13)14-3/h4-7H,1-3H3

InChIKey CXZICMLOMGWLRI-UHFFFAOYSA-N

Molecular Formula

Molecular Weight 212.22 g/mol

Structural Analysis & Design Rationale
The utility of Methyl 4-fluoro-2-isopropoxybenzoate in medicinal chemistry stems from two

specific structural features that modulate the physicochemical properties of the parent scaffold:

4-Fluoro Substitution: The fluorine atom at the para position (relative to the ester) blocks

metabolic oxidation at the most reactive site on the phenyl ring (C4), significantly increasing

the metabolic half-life (

) of the compound. Furthermore, the high electronegativity of fluorine modulates the pKa of
the benzoic acid derivative (upon hydrolysis), influencing the electronic distribution of the
aromatic ring.

2-Isopropoxy Group: The bulky isopropoxy group at the ortho position induces a twist in the

molecule, forcing the ester (or subsequent amide) group out of planarity with the benzene

ring. This "atropisomeric-like" conformation is often exploited in kinase and Bcl-2 inhibitors to

match the 3D topology of the binding site.

Synthetic Pathways[3]
The synthesis of Methyl 4-fluoro-2-isopropoxybenzoate is most efficiently achieved via the

selective O-alkylation of Methyl 4-fluoro-2-hydroxybenzoate. This route avoids the harsh
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conditions associated with nucleophilic aromatic substitution (

) on difluorobenzoates and offers higher regioselectivity.

Reaction Pathway Diagram
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Figure 1: Validated synthetic route via Williamson Ether Synthesis. The pathway highlights the

conversion of the phenol precursor to the target ether.

Detailed Experimental Protocol
Objective: Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate on a 10g scale.

Reagents:

Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

2-Bromopropane (1.5 eq)

Potassium Carbonate (

), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Setup: Charge a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser with Methyl 4-fluoro-2-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous

DMF (100 mL).
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Deprotonation: Add anhydrous

(16.2 g, 117.6 mmol) in a single portion. Stir the suspension at room temperature for 15
minutes to facilitate phenoxide formation.

Alkylation: Add 2-Bromopropane (8.3 mL, 88.2 mmol) dropwise via a syringe.

Reaction: Heat the reaction mixture to 60°C under an inert atmosphere (

or Ar) for 6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS
until the starting phenol is consumed.

Workup: Cool the mixture to room temperature. Pour into ice-cold water (300 mL) and extract

with Ethyl Acetate (3 x 100 mL).

Purification: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Isolation: The crude residue is typically a pale yellow oil. Purify via flash column

chromatography (

, 0-10% EtOAc/Hexanes) to yield the title compound as a clear, colorless oil.

Yield Expectation: 85-92%.

Applications in Drug Discovery[5]
Methyl 4-fluoro-2-isopropoxybenzoate serves as a critical "Left-Hand Side" (LHS) building

block in the synthesis of chimeric molecules and inhibitors.

Case Study: Nutlin-DCA Chimeras
Recent research has utilized this intermediate to synthesize chimeric compounds that target

both the MDM2-p53 interaction and mitochondrial pyruvate dehydrogenase kinase (PDK).

Mechanism: The benzoate moiety is hydrolyzed to the acid and coupled to a core scaffold

(e.g., a piperazine linker). The 2-isopropoxy group is essential for occupying the hydrophobic

cleft of the MDM2 protein, mimicking the tryptophan residue of p53.
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Significance: This dual-targeting approach addresses the Warburg effect (via DCA) and p53

reactivation (via the Nutlin-like moiety) simultaneously.[1]

Bcl-2 Inhibition (Venetoclax Analogs)
The 4-fluoro-2-substituted benzoate motif is a recurring pharmacophore in Bcl-2 inhibitors. The

bulky isopropoxy group prevents free rotation of the amide bond in the final drug molecule,

locking it into a bioactive conformation that disrupts the sequestration of pro-apoptotic proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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